molecular formula C8H13NO3 B13814701 (S)-3-Acetyl-4,5,5-trimethyloxazolidin-2-one

(S)-3-Acetyl-4,5,5-trimethyloxazolidin-2-one

Cat. No.: B13814701
M. Wt: 171.19 g/mol
InChI Key: BZOKIGKVQBDUGG-YFKPBYRVSA-N
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Description

(S)-3-Acetyl-4,5,5-trimethyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes an oxazolidinone ring substituted with an acetyl group and three methyl groups. It is often used as a building block in organic synthesis, particularly in the preparation of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Acetyl-4,5,5-trimethyloxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of (S)-2-amino-2-methyl-1-propanol with acetic anhydride, followed by cyclization with a suitable base. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is maintained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Acetyl-4,5,5-trimethyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with ketone or carboxylic acid groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

(S)-3-Acetyl-4,5,5-trimethyloxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the preparation of enantiomerically pure compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-3-Acetyl-4,5,5-trimethyloxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction intermediates. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    ®-3-Acetyl-4,5,5-trimethyloxazolidin-2-one: The enantiomer of the compound with similar properties but different stereochemistry.

    4,5,5-Trimethyloxazolidin-2-one: A related compound lacking the acetyl group.

    3-Acetyl-4,5-dimethyloxazolidin-2-one: A compound with a similar structure but fewer methyl groups.

Uniqueness: (S)-3-Acetyl-4,5,5-trimethyloxazolidin-2-one is unique due to its specific stereochemistry and the presence of the acetyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and the preparation of enantiomerically pure compounds.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(4S)-3-acetyl-4,5,5-trimethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H13NO3/c1-5-8(3,4)12-7(11)9(5)6(2)10/h5H,1-4H3/t5-/m0/s1

InChI Key

BZOKIGKVQBDUGG-YFKPBYRVSA-N

Isomeric SMILES

C[C@H]1C(OC(=O)N1C(=O)C)(C)C

Canonical SMILES

CC1C(OC(=O)N1C(=O)C)(C)C

Origin of Product

United States

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